2-Hydroxymethylpiperidine-3,4-diol
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Overview
Description
2-Hydroxymethylpiperidine-3,4-diol is a polyhydroxylated piperidine, a class of compounds known for their significant biological activities. These compounds are often referred to as azasugars or iminocyclitols due to their structural similarity to sugars, where an imino group replaces the endocyclic oxygen of the parent sugar
Preparation Methods
The synthesis of 2-Hydroxymethylpiperidine-3,4-diol can be achieved through several routes. One common method involves the biooxidation of N-protected aminotetraols, followed by deprotection and hydrogenation . Another approach includes the ozonolysis of 3-azido-propenyl-benzene, followed by enzymatically catalyzed aldol condensation and subsequent hydrogenation . Industrial production methods often involve microbial oxidation using microorganisms such as Gluconobacter or Corynebacterium, followed by hydrogenation using palladium as a catalyst .
Chemical Reactions Analysis
2-Hydroxymethylpiperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like palladium and reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) . The compound can be oxidized to form carbonyl-containing functional groups, and it can also participate in nucleophilic substitution reactions . Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
2-Hydroxymethylpiperidine-3,4-diol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a glycosidase inhibitor, which can be used to study enzyme mechanisms and develop treatments for diseases such as cancer, diabetes, and viral infections .
Mechanism of Action
The mechanism of action of 2-Hydroxymethylpiperidine-3,4-diol involves its role as a glycosidase inhibitor. It inhibits the activity of glycosidases by mimicking the structure of the enzyme’s natural substrate, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can affect various biological processes, including glycoprotein processing and cell-cell recognition . The compound’s molecular targets include purine nucleoside phosphorylases, which are involved in the phosphorolytic breakdown of nucleosides .
Comparison with Similar Compounds
2-Hydroxymethylpiperidine-3,4-diol can be compared to other polyhydroxylated piperidines, such as 1-deoxynojirimycin and fagomine . These compounds share similar structural features and biological activities but differ in their specific applications and potency . For example, 1-deoxynojirimycin is a potent glycosidase inhibitor used in the treatment of Gaucher’s disease, while fagomine has been studied for its potential anti-diabetic properties . The uniqueness of this compound lies in its specific inhibition profile and its potential for use in a broader range of therapeutic applications .
Properties
IUPAC Name |
2-(hydroxymethyl)piperidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNBIPIQWYLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(C1O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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